molecular formula C23H23BrN2O5S B321798 2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B321798
M. Wt: 519.4 g/mol
InChI Key: VLWZOZCUOQNEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenoxy group, a sulfonyl-substituted aniline moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of the brominated phenoxy intermediate, the sulfonylation of aniline, and the final coupling to form the acetamide linkage. Key reactions include:

    Sulfonylation: The attachment of a sulfonyl group to the aniline moiety.

    Coupling Reaction: The final step involves coupling the brominated phenoxy intermediate with the sulfonyl-substituted aniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-methylphenoxy)ethan-1-amine: A related compound with a simpler structure.

    4-bromo-3-methoxy-N-phenylbenzamide: Another brominated phenoxy derivative with different functional groups.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23BrN2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23BrN2O5S/c1-3-30-19-8-4-18(5-9-19)26-32(28,29)21-11-6-17(7-12-21)25-23(27)15-31-20-10-13-22(24)16(2)14-20/h4-14,26H,3,15H2,1-2H3,(H,25,27)

InChI Key

VLWZOZCUOQNEIW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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